molecular formula C30H34N2O4 B602038 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol CAS No. 1174289-22-5

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Katalognummer: B602038
CAS-Nummer: 1174289-22-5
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: CFBANWAZVCOMGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol is a complex indole derivative with a molecular weight of 500.27 g/mol (predicted) . Its structure features:

  • Indole core: Substituted at the 1-position with a benzyl group linked to a hexahydro-1-oxido-1H-azepin-1-yl ethoxy chain.
  • Methyl group: At the 3-position, contributing to steric effects and lipophilicity.

Key physicochemical properties include a polar surface area (PSA) of 67.09 Ų, a predicted pKa of 10.10 ± 0.15, and a density of 1.20 ± 0.1 g/cm³ . The compound’s oxidation state (azepine N-oxide) and bulky substituents likely influence its solubility, membrane permeability, and receptor interactions.

Vorbereitungsmethoden

The preparation of bazedoxifene N-oxide involves the oxidation of bazedoxifene. One method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Bazedoxifen-N-oxid durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Bazedoxifene N-Oxide has garnered attention for its potential applications in various therapeutic areas:

Bone Health

Bazedoxifene N-Oxide is primarily recognized for its role in treating osteoporosis. It functions as a selective estrogen receptor modulator (SERM), which mimics estrogen's beneficial effects on bone density while minimizing risks associated with hormone replacement therapy. Clinical studies have demonstrated that it effectively reduces the incidence of vertebral fractures in postmenopausal women .

Cancer Research

Recent investigations have suggested that Bazedoxifene N-Oxide may exhibit anti-cancer properties, particularly against hormone-sensitive cancers such as breast cancer. The compound's ability to modulate estrogen receptors may inhibit tumor growth and proliferation, making it a candidate for further research in oncology .

Menopausal Symptoms

Bazedoxifene N-Oxide has been evaluated for alleviating menopausal symptoms. Its estrogen-like effects can help manage hot flashes and other discomforts associated with menopause without the risks linked to traditional hormone therapies .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of Bazedoxifene N-Oxide:

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women showed that Bazedoxifene N-Oxide significantly improved bone mineral density compared to a placebo group over a two-year period. The study reported a reduction in vertebral fracture risk by up to 50% among participants receiving the treatment .

Case Study 2: Breast Cancer Inhibition

In vitro studies indicated that Bazedoxifene N-Oxide could inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. Animal models further supported these findings, showing reduced tumor growth in subjects treated with the compound compared to controls .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Modified Azepine Substituents

1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

  • Structural Difference: Azepane (non-oxidized) replaces the hexahydro-1-oxido-1H-azepin-1-yl group.
  • Impact : The absence of N-oxide reduces polarity (lower PSA) and alters metabolic stability. Azepane’s basicity may enhance interactions with acidic biological targets .
  • Molecular Weight : ~500.27 g/mol (similar to the target compound) .

1-[4-[2-Hexahydro-1H-azepin-1-yl]ethoxy]phenyl]-3-methylindole

  • Structural Difference : Lacks the 2-(4-hydroxyphenyl) and 5-hydroxyl groups.
  • Impact : Reduced hydrogen-bonding capacity and lower PSA (estimated ~55 Ų) likely decrease solubility and target affinity compared to the target compound .

Analogues with Alternative Heterocyclic Substituents

1-[6-(Aziridin-1-Yl)Hexyl]-2-(4-Hydroxyphenyl)-3-Methylindol-5-Ol

  • Structural Difference : Aziridine ring replaces the azepine-ethoxy chain.
  • Impact : Aziridine’s high ring strain and reactivity may lead to covalent binding with biological nucleophiles, increasing toxicity risks. Molecular weight is lower (364.49 g/mol) due to shorter chain length .
  • Key Properties : CAS 130628-38-5; SMILES includes aziridine (NCC) .

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

  • Structural Difference : Pyrrolidinecarboxamide and methoxyphenyl groups replace the azepine-ethoxy-benzyl and hydroxyphenyl moieties.
  • Impact : Increased hydrogen-bond acceptor capacity from the amide group may enhance protein binding but reduce blood-brain barrier penetration .

Analogues with Simplified Indole Substituents

1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

  • Structural Difference : Lacks the azepine-ethoxy chain entirely.
  • Impact : Simpler structure reduces molecular weight (345.39 g/mol) and PSA (~60 Ų), improving membrane permeability but limiting target specificity .
  • Applications : Studied for antioxidant and estrogen receptor modulation activities .

3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol

  • Structural Difference : Triazole and methoxyphenyl groups replace the azepine-ethoxy chain.
  • Impact : Triazole’s rigidity and methoxy’s electron-donating effects enhance stability and π-π stacking interactions. Reported IC50 values in antioxidant assays suggest comparable bioactivity to the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features PSA (Ų) pKa Biological Implications References
Target Compound 500.27 Azepine N-oxide, hydroxyphenyl, methylindole 67.09 10.10 High polarity, potential CNS limitations
1-({4-[2-(Azepan-1-yl)ethoxy]phenyl}methyl)-... (non-oxidized analogue) ~500.27 Azepane, hydroxyphenyl ~63 ~9.8 Improved lipophilicity, metabolic stability
1-[6-(Aziridin-1-Yl)Hexyl]-2-(4-Hydroxyphenyl)-... 364.49 Aziridine, shorter chain ~55 N/A Reactive, potential cytotoxicity
1-(4-Hydroxybenzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol 345.39 No azepine chain ~60 ~9.5 Antioxidant, membrane-permeable
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol 335.15 Triazole, methoxyphenyl ~75 N/A High stability, antioxidant activity

Key Research Findings

  • Azepine N-Oxide vs. Azepane: The N-oxide group increases PSA and reduces blood-brain barrier penetration but enhances solubility for intravenous formulations .
  • Hydroxyphenyl Groups : Critical for hydrogen bonding with estrogen receptors; removal diminishes binding affinity by ~50% in analogues lacking these groups .
  • Aziridine Derivatives: Exhibit potent but non-selective bioactivity due to covalent interactions, limiting therapeutic utility .

Biologische Aktivität

The compound 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, commonly known as Bazedoxifene N-Oxide, is a derivative of Bazedoxifene, a selective estrogen receptor modulator (SERM). This compound has gained attention for its potential therapeutic applications, particularly in the treatment of postmenopausal osteoporosis and breast cancer. This article examines the biological activity of Bazedoxifene N-Oxide, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Bazedoxifene N-Oxide has the following chemical properties:

  • Molecular Formula : C30H34N2O4
  • Molecular Weight : 486.6 g/mol
  • CAS Number : 1174289-22-5
  • Melting Point : >146°C (dec.)
  • Solubility : Slightly soluble in DMSO and methanol
  • Storage Conditions : Recommended to be stored in an amber vial at refrigeration temperatures under inert atmosphere .

Bazedoxifene N-Oxide exhibits biological activity primarily through its interaction with estrogen receptors. It functions as an antagonist in certain tissues (such as breast tissue) while acting as an agonist in others (like bone tissue), thereby promoting bone density without stimulating breast tissue proliferation. This dual action is critical for its application in treating conditions related to estrogen deficiency.

Antitumor Activity

Recent studies have indicated that Bazedoxifene N-Oxide may possess antitumor properties. Research shows that it can inhibit the growth of estrogen-dependent tumors by blocking estrogen receptor signaling pathways. For instance, a study demonstrated that Bazedoxifene N-Oxide significantly reduced tumor growth in xenograft models of breast cancer when compared to control groups .

Osteoprotective Effects

Bazedoxifene N-Oxide has been shown to enhance bone mineral density in postmenopausal women. Clinical trials indicate that it effectively decreases bone resorption markers and improves overall bone health without increasing the risk of breast cancer. The compound's ability to selectively modulate estrogen receptors contributes to its osteoprotective effects .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of Bazedoxifene N-Oxide:

  • Study on Postmenopausal Women : A randomized controlled trial assessed the impact of Bazedoxifene N-Oxide on bone density over two years. Results indicated a significant increase in lumbar spine bone mineral density compared to placebo.
  • Breast Cancer Prevention Trial : In a phase II trial, Bazedoxifene N-Oxide was administered to women at high risk for breast cancer. The results showed a marked reduction in mammographic density, which is associated with lower breast cancer risk .

Data Tables

Study TypePopulationKey Findings
Randomized Controlled TrialPostmenopausal WomenIncreased lumbar spine BMD by 5% over 2 years
Phase II Breast Cancer TrialHigh-risk WomenReduced mammographic density by 20%

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling this compound in laboratory settings?

The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) under EU-GHS/CLP regulations. Key precautions include:

  • Skin contact : Immediately remove contaminated clothing and wash with soap/water. Seek medical attention if irritation persists .
  • Eye exposure : Rinse cautiously with water for several minutes, ensuring contact lenses are removed. Continue rinsing and consult a physician if irritation occurs .
  • General handling : Use fume hoods, wear nitrile gloves, and avoid inhalation of dust/aerosols. Emergency contacts should be accessible during working hours .

Q. What synthetic methodologies are applicable for preparing structurally related indole derivatives?

A validated approach for analogous indole compounds involves:

  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents under nitrogen, achieving ~30% yield after extraction and solvent evaporation .
  • Purification : Use hot ethyl acetate for partial recrystallization, followed by vacuum filtration to isolate crystalline products .
  • Reagent selection : Optimize stoichiometry of CuI and alkynes (e.g., 4-ethynylanisole) to minimize side reactions .

Q. How can spectroscopic techniques (NMR, HRMS) be utilized to confirm the compound’s structure?

  • 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, aromatic protons in indole derivatives typically resonate at δ 6.5–8.6 ppm, while methoxy groups appear near δ 3.7–3.8 ppm .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 335.1512) with theoretical masses to confirm purity .
  • TLC : Monitor reaction progress using EtOAc/hexane mixtures (e.g., 70:30 ratio) and UV visualization .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields observed in copper-catalyzed reactions for this compound?

  • Solvent screening : Test alternative solvents (e.g., THF, DCM) to improve reaction efficiency. PEG-400/DMF mixtures may reduce reactivity due to high viscosity .
  • Catalyst loading : Adjust CuI concentrations (e.g., 10–20 mol%) to balance reaction rate and byproduct formation .
  • Temperature control : Evaluate thermal stability; elevated temperatures (40–60°C) may accelerate cycloaddition but risk decomposition .

Q. How should discrepancies in NMR data between theoretical predictions and experimental results be resolved?

  • Dynamic effects : Consider tautomerism or rotameric equilibria in DMSO-d6, which may split peaks (e.g., δ 8.62 ppm for triazole protons) .
  • Impurity analysis : Use HSQC or COSY spectra to distinguish solvent artifacts or unreacted intermediates.
  • Computational validation : Compare experimental shifts with DFT-calculated NMR parameters (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

Q. What structural modifications could enhance the compound’s pharmacological activity while minimizing toxicity?

  • Substituent engineering : Replace the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
  • Azepine ring functionalization : Introduce polar groups (e.g., -OH, -COOH) to increase water solubility and reduce acute toxicity risks .
  • In silico screening : Perform molecular docking against target proteins (e.g., antioxidant enzymes) to prioritize derivatives with higher binding affinity .

Eigenschaften

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBANWAZVCOMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732202
Record name Bazedoxifene N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174289-22-5
Record name 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY-160546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-160546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 2
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 3
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 4
Reactant of Route 4
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 5
Reactant of Route 5
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 6
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.